
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a hydroxyl group at position 4, methyl groups at positions 2 and 5, and an ethyl ester moiety at position 2. Thiophene derivatives are widely studied for their pharmacological and material science applications due to their aromatic stability and functional versatility. This compound is synthesized via condensation reactions involving active methylene groups, as seen in Gewald-type syntheses or Knoevenagel condensations . Its structural features, such as the hydroxyl group and ester functionality, influence its reactivity, solubility, and biological activity, making it a subject of interest in medicinal chemistry and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits distinct reactivity at its two primary functional groups:
Hydroxyl Group (C4 position)
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Deprotonation : Forms a resonance-stabilized alkoxide under basic conditions (e.g., NaOH or Na₂CO₃), enabling nucleophilic reactions .
Ester Group (C3 position)
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Hydrolytic Sensitivity : Susceptible to acid- or base-catalyzed hydrolysis due to the electron-withdrawing thiophene ring .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Conditions | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Basic (Saponification) | 1M NaOH, reflux, 4–6 hrs | 4-Hydroxy-2,5-dimethylthiophene-3-carboxylic acid | 75–85% | |
Acidic | 6M HCl, reflux, 8–10 hrs | Same as above | 60–70% |
Mechanism :
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Base-mediated: Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by elimination of ethoxide.
-
Acid-mediated: Protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Nucleophilic Acyl Substitution
The ester group reacts with amines to form amides:
Amine | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Aniline | Piperidine/AcOH, toluene, reflux | 4-Hydroxy-2,5-dimethylthiophene-3-carboxanilide | 68% | |
Ethylenediamine | K₂CO₃, DMF, 80°C | Bis-amide derivative | 52% |
Hydroxyl Group Alkylation/Acylation
The hydroxyl group participates in ether or ester formation:
Mechanistic Notes :
Scientific Research Applications
Medicinal Chemistry
1. Pharmaceutical Applications
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is primarily recognized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of gout and hyperuricemia. For instance, it serves as a precursor for the synthesis of Febuxostat, a drug used to lower uric acid levels in patients with gout .
2. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. This has implications for developing new drugs aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and certain cancers .
Cosmetic Formulations
1. Skin Care Products
The compound has been investigated for its potential use in cosmetic formulations due to its skin-beneficial properties. It can be incorporated into creams and lotions aimed at improving skin hydration and elasticity. The formulation studies emphasize the importance of stability and efficacy in topical applications .
2. Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties, making it a candidate for inclusion in products designed to soothe irritated skin or reduce inflammation associated with conditions like eczema or psoriasis .
Organic Synthesis
1. Synthetic Intermediate
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and acylation, facilitating the development of new compounds with diverse functionalities .
2. Research on Reaction Mechanisms
Research into the reaction mechanisms involving this compound can provide insights into more efficient synthetic pathways for other related thiophene derivatives. Understanding these mechanisms can lead to advancements in synthetic organic chemistry techniques .
Summary Table of Applications
Application Area | Description | Potential Benefits |
---|---|---|
Medicinal Chemistry | Precursor for pharmaceuticals like Febuxostat; antioxidant properties | Treatment of gout; potential neuroprotective effects |
Cosmetic Formulations | Ingredient in skin care products; anti-inflammatory effects | Improved skin hydration; reduced irritation |
Organic Synthesis | Building block for complex molecules; research on reaction mechanisms | Enhanced synthetic pathways; diverse functionalities |
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The thiophene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- Structural Differences: Replaces the hydroxyl group at position 4 with an amino group.
- Synthesis: Prepared via Gewald’s reaction using 2-butanone, sulfur, and ethyl cyanoacetate .
- Applications: A precursor for bioactive derivatives, including anti-inflammatory and antioxidant agents. The amino group enhances nucleophilicity, enabling further functionalization .
- Bioactivity : Derivatives exhibit antioxidant activity (e.g., 70–83% inhibition of lipid peroxidation) comparable to diclofenac .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Structural Differences: Incorporates a cyanoacrylamido side chain at position 2, enabling π-stacking interactions.
- Synthesis: Derived from Knoevenagel condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes .
- Bioactivity: Phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl) enhance antioxidant activity due to steric hindrance and radical scavenging. Compound 3f achieves 83.1% inhibition in carrageenan-induced edema models .
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
- Structural Differences : Substitutes the hydroxyl group with a 4-cyclohexylphenyl group.
- Properties : Higher molecular weight (329.46 g/mol vs. 239.34 g/mol for simpler analogs) and lipophilicity due to the bulky cyclohexyl moiety .
- Applications: Limited to research use under controlled conditions due to respiratory toxicity risks .
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
- Structural Differences: Replaces the thiophene ring with a furanone ring.
- Natural Occurrence : Key aroma compound in mango and strawberry, detected at low concentrations (e.g., <1 ppm in mango pulp) .
- Stability: Less thermally stable than thiophene analogs due to the furanone ring’s susceptibility to oxidation .
Comparative Data Table
Key Research Findings
- Electronic Effects: The hydroxyl group in this compound increases hydrogen-bonding capacity compared to amino or alkyl-substituted analogs, influencing solubility and receptor binding .
- Synthetic Flexibility: Thiophene derivatives are more synthetically versatile than furanones, allowing for diverse modifications (e.g., cyanoacrylamido side chains) .
- Bioactivity Trends: Phenolic substitutions enhance antioxidant activity, while bulky groups (e.g., cyclohexylphenyl) improve lipophilicity but introduce toxicity risks .
Biological Activity
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications, supported by relevant data tables and case studies.
Synthesis and Characterization
This compound can be synthesized through various methods, including Knoevenagel condensation and other synthetic routes that incorporate thiophene derivatives. The structure of the compound is confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
1. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using several in vitro models. The compound demonstrated significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases.
Table 1: Antioxidant Activity of this compound
Model | IC50 (μM) |
---|---|
DPPH Scavenging | 25 |
Nitric Oxide Scavenging | 30 |
Ferric Ion-Induced Lipid Peroxidation | 20 |
These results indicate that the compound exhibits strong antioxidant capabilities, which may be attributed to its hydroxyl group facilitating electron donation .
2. Anti-inflammatory Activity
The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. This compound exhibited notable inhibition of edema formation.
Table 2: Anti-inflammatory Activity
Treatment | Inhibition (%) |
---|---|
Ethyl 4-hydroxy compound (100 mg/kg) | 83.1 |
Diclofenac (Standard) | 85.0 |
This data suggests that the compound has comparable efficacy to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent .
3. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | >64 µg/mL |
Streptococcus pneumoniae | 32 µg/mL |
While effective against certain strains, it was less active against multidrug-resistant Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and carboxylate functionalities allow for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity .
Case Studies
Several studies have highlighted the therapeutic potential of thiophene derivatives:
- A study demonstrated that compounds similar to this compound exhibited selective inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This suggests potential applications in cancer therapy .
- Another investigation reported the use of ethyl thiophene derivatives in treating inflammatory conditions, showcasing their role in reducing symptoms associated with arthritis and other inflammatory diseases .
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h10H,4H2,1-3H3 |
InChI Key |
JCVZYFRFXOPWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C)C |
Origin of Product |
United States |
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